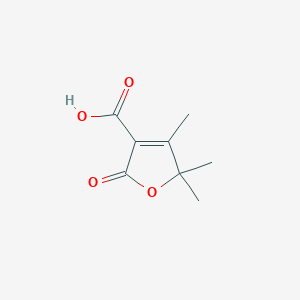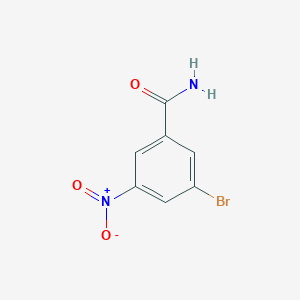
5-bromo-N-propyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan derivatives is well-documented in the provided papers. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide is achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N, yielding high product percentages . Similarly, the synthesis of 5-(bromomethylene)furan-2(5H)-ones starts from commercially available maleic anhydrides, with a key step being a debrominative decarboxylation or bromodecarboxylation reaction . These methods could potentially be adapted for the synthesis of "5-bromo-N-propyl-2-furamide" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can significantly influence the physical and chemical properties of the compound. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide shows that the furan and benzene rings are inclined to each other, and the exocyclic bond angles at the furan atoms differ markedly, which may be due to hybridization effects . This information is relevant for understanding the molecular structure of "5-bromo-N-propyl-2-furamide".
Chemical Reactions Analysis
The papers describe various chemical reactions involving furan derivatives. For instance, the enzymatic synthesis of FDCA-based semi-aromatic polyamides involves polycondensation reactions catalyzed by enzymes . Additionally, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide leads to the formation of furo[3,2-c]quinolin-4(5H)-one . These reactions highlight the reactivity of furan derivatives and their potential for forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The thermal properties of FDCA-based semi-aromatic polyamides, for example, are carefully investigated, demonstrating good thermal stability . The solubility of furanic polyamides in organic solvents is attributed to the disrupted hydrogen bonds among amide groups by furan rings . These properties are important for the application of furan derivatives in materials science and could be relevant for "5-bromo-N-propyl-2-furamide".
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activity
5-bromo-N-propyl-2-furamide belongs to a class of compounds known as "N-mustards", which exhibit notable biological and pharmacological activities. A study by Galešić and Vlahov (1990) analyzed the crystal structure of a closely related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, highlighting its crystallization in a specific space group and the unique angles formed between furan and benzene rings. This structural insight aids in understanding the compound's biological activities (Galešić & Vlahov, 1990).
Synthesis and Chemical Reactions
Research by Jiang et al. (2014) explored a palladium-catalyzed cyclization process involving bromoacrylamides and isocyanides, leading to the synthesis of 2,5-diimino-furans, which can serve as precursors to compounds like 5-bromo-N-propyl-2-furamide. This synthesis is crucial for developing further applications in medicinal chemistry (Jiang et al., 2014).
Potential Applications in Antimicrobial Treatments
A study by Shridhar et al. (1977) synthesized a series of compounds related to 5-bromo-N-propyl-2-furamide and tested them for antimicrobial activity. This research highlights the potential use of such compounds in developing new antibacterial agents, particularly against various bacteria strains, including Staphylococcus aureus and Mycobacterium tuberculosis (Shridhar et al., 1977).
Use in Polymer Synthesis
The compound's utility extends to the field of polymer science. Abid, Gharbi, and Gandini (2000) demonstrated the use of 2-furamide, a related compound, in synthesizing polyamides through reaction with paraformaldehyde. This study opens avenues for using furamide derivatives in advanced material science applications (Abid, Gharbi, & Gandini, 2000).
Propiedades
IUPAC Name |
5-bromo-N-propylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGYNRETDYFOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400348 |
Source


|
| Record name | 5-bromo-N-propyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-propyl-2-furamide | |
CAS RN |
544442-03-7 |
Source


|
| Record name | 5-bromo-N-propyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)


![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)



![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)



